molecular formula C9H11BrClN B1527544 (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 916210-93-0

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1527544
CAS No.: 916210-93-0
M. Wt: 248.55 g/mol
InChI Key: GLGQSSHHFWJLAI-FVGYRXGTSA-N
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Description

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: is a brominated organic compound with the molecular formula C9H11BrClN . It is a derivative of indene, featuring a bromine atom at the 5-position and an amine group at the 1-position, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Bromination of Indene: The compound can be synthesized by the bromination of indene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl3).

  • Reduction of Bromo-Indene: The bromo-indene can then be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.

  • Formation of Hydrochloride Salt: The amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is typically produced in batch reactors where the reaction conditions (temperature, pressure, and concentration) are carefully controlled to optimize yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the bromine atom and form the corresponding amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or amines, to form new derivatives.

  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, heat.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

  • Coupling: Palladium catalyst, boronic acids, base.

Major Products Formed:

  • Oxidation: Inden-1-carboxylic acid derivatives.

  • Reduction: (S)-5-bromo-2,3-dihydro-1H-inden-1-amine.

  • Substitution: Various substituted indenes.

  • Coupling: Biaryl compounds.

Scientific Research Applications

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 5-bromo-2,3-dihydro-1H-inden-1-amine

  • 5-bromo-1H-indene-1-amine

  • 5-bromo-2,3-dihydro-1H-indene-1-amine hydrochloride

Properties

IUPAC Name

(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQSSHHFWJLAI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723302
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-93-0
Record name (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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